2-amino-3-benzoyl-N-(4-methoxyphenyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-amino-3-benzoyl-N-(4-methoxyphenyl)indolizine-1-carboxamide typically involves multi-step reactions. One common method includes the reaction of 1-(2-(3-bromo-4-methoxyphenyl)-2-oxoethyl)pyridine-1-ium with (Z)-(1-chloro-2-nitrovinyl)benzene via [3 + 2]-cycloaddition in the presence of triethylamine and dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
2-amino-3-benzoyl-N-(4-methoxyphenyl)indolizine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reagents and conditions used.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-3-benzoyl-N-(4-methoxyphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to the inhibition of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
2-amino-3-benzoyl-N-(4-methoxyphenyl)indolizine-1-carboxamide is unique due to its specific indolizine scaffold. Similar compounds include:
Indole derivatives: Known for their broad-spectrum biological activities.
Benzimidazole derivatives: Exhibiting extensive pharmacological activities.
Carbazole derivatives: Used in various medicinal applications.
These compounds share some structural similarities but differ in their specific biological activities and applications.
Properties
IUPAC Name |
2-amino-3-benzoyl-N-(4-methoxyphenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-29-17-12-10-16(11-13-17)25-23(28)19-18-9-5-6-14-26(18)21(20(19)24)22(27)15-7-3-2-4-8-15/h2-14H,24H2,1H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDDRZHQGZGLLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.